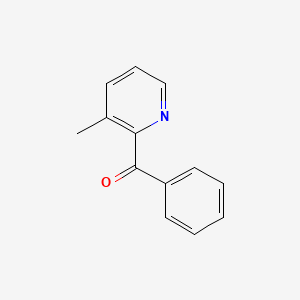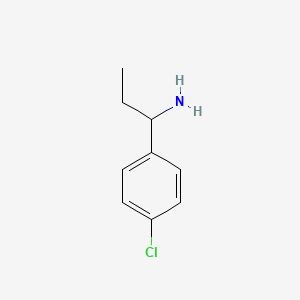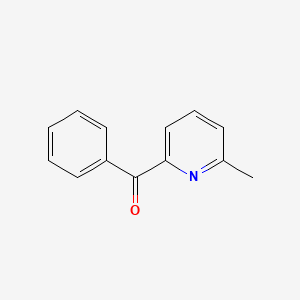
2-苯甲酰基-3-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-3-methylpyridine is a heterocyclic organic compound with the molecular formula C13H11NO. It features a pyridine ring substituted with a benzoyl group at the second position and a methyl group at the third position.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 .
Mode of Action
For example, 2-chloropyrid-3-yllithium, a related compound, combines with methyl iodide to give 2-chloro-3-methylpyridine .
Biochemical Pathways
For instance, pyridine undergoes dehydrogenative dimerization to afford 2,2′-bipyridyl when treated with lithium diisopropylamide (LIDA) in hexamethylphosphoric triamide (HMPA) .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of other pyridine derivatives .
生化分析
Biochemical Properties
2-Benzoyl-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, 2-Benzoyl-3-methylpyridine has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .
Cellular Effects
The effects of 2-Benzoyl-3-methylpyridine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . In some cell types, 2-Benzoyl-3-methylpyridine has been observed to cause apoptosis, or programmed cell death, by activating specific signaling cascades . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 2-Benzoyl-3-methylpyridine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function . For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the nervous system . Additionally, 2-Benzoyl-3-methylpyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoyl-3-methylpyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Benzoyl-3-methylpyridine can lead to sustained oxidative stress in cells, resulting in chronic changes in cellular function . These findings are important for understanding the compound’s potential long-term effects in biological systems.
Dosage Effects in Animal Models
The effects of 2-Benzoyl-3-methylpyridine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 2-Benzoyl-3-methylpyridine have been associated with liver and kidney damage, as well as neurotoxicity . These findings underscore the importance of careful dosage control when using this compound in research.
Metabolic Pathways
2-Benzoyl-3-methylpyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 2-Benzoyl-3-methylpyridine can influence its overall biological activity and toxicity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-Benzoyl-3-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by liver cells due to the presence of specific transporters . This distribution pattern can influence the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of 2-Benzoyl-3-methylpyridine is an important factor in its activity and function. The compound has been found to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, 2-Benzoyl-3-methylpyridine may be targeted to other organelles through specific post-translational modifications or targeting signals . Understanding its subcellular localization is essential for elucidating its mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of 2-Benzoyl-3-methylpyridine may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium or nickel can facilitate the coupling reactions, making the process more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions: 2-Benzoyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2-Benzoyl-3-methylpyridine carboxylic acid.
Reduction: 2-Hydroxy-3-methylpyridine.
Substitution: 2-Benzoyl-3-halopyridine.
相似化合物的比较
2-Benzoylpyridine: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Benzoylpyridine:
2-Methylpyridine: Lacks the benzoyl group, making it less versatile in certain chemical reactions.
Uniqueness: 2-Benzoyl-3-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .
属性
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)








![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

